11-Desethyl Irinotecan: A Core Metabolite and Synthetic Intermediate in Cancer Therapy
11-Desethyl Irinotecan: A Core Metabolite and Synthetic Intermediate in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
11-Desethyl Irinotecan (B1672180), also known as 7-Desethyl Irinotecan, is a key chemical entity in the pharmacology of the widely used anticancer drug, Irinotecan (CPT-11). It serves both as a metabolite in the complex biotransformation of Irinotecan and as a crucial intermediate in its synthetic pathways. This technical guide provides a comprehensive overview of 11-Desethyl Irinotecan, detailing its chemical properties, metabolic formation, and its role in the broader context of Irinotecan's mechanism of action. This document is intended to be a resource for researchers and professionals in drug development, offering structured data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this compound.
Introduction
Irinotecan is a semisynthetic derivative of camptothecin (B557342), a natural alkaloid, and is a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1][2][3] As a prodrug, Irinotecan undergoes extensive metabolic conversion to exert its therapeutic effects.[4][5] The primary active metabolite, SN-38, is a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription.[4][6][7][8][9] The metabolic landscape of Irinotecan is complex, involving multiple enzymatic pathways that lead to both activation and inactivation of the drug. 11-Desethyl Irinotecan emerges as a notable, albeit less studied, metabolite in this intricate network.[10][11]
Chemical and Physical Properties
11-Desethyl Irinotecan is structurally analogous to Irinotecan, differing by the absence of an ethyl group at the 11-position of the quinoline (B57606) ring system. Its chemical identity and physical properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | [(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | [12] |
| Other Names | 7-Desethyl irinotecan, 10-[4-(1-Piperidino)-1-piperidinocarbonyloxy]camptothecin, Irinotecan EP Impurity A | [12][13] |
| CAS Number | 103816-16-6 | [12][14] |
| Molecular Formula | C₃₁H₃₄N₄O₆ | [12][14] |
| Molecular Weight | 558.62 g/mol | [14] |
Metabolic Pathway of 11-Desethyl Irinotecan Formation
The biotransformation of Irinotecan is a multifaceted process primarily occurring in the liver. The major pathways involve the conversion of Irinotecan to its active metabolite, SN-38, by carboxylesterases, and the detoxification of SN-38 via glucuronidation by UGT1A1.[10][15][16] Additionally, cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, play a significant role in the metabolism of Irinotecan, leading to the formation of several oxidized metabolites.[6][7][10]
11-Desethyl Irinotecan has been identified as a metabolite of Irinotecan formed through de-ethylation, a reaction mediated by the cytochrome P450 enzyme system. Specifically, in vitro studies have shown that CYP3A5 is responsible for the de-ethylation of the camptothecin moiety of Irinotecan to produce a metabolite with a molecular weight of 558, which corresponds to 11-Desethyl Irinotecan.[10] This metabolic pathway represents an alternative route of Irinotecan biotransformation, contributing to the overall pharmacokinetic profile of the drug.
Metabolic pathways of Irinotecan.
Synthesis of 11-Desethyl Irinotecan
Interestingly, 11-Desethyl Irinotecan is not only a metabolite but also a key intermediate in a patented synthetic route to Irinotecan.[13] This synthesis strategy involves the preparation of 11-Desethyl Irinotecan from 10-hydroxycamptothecin (B1684218), followed by a selective ethylation at the 7-position (equivalent to the 11-position in the systematic nomenclature of Irinotecan) to yield the final product. This approach is designed to circumvent the formation of undesirable by-products.
General Synthetic Workflow
The synthesis can be conceptualized in the following two main stages:
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Preparation of 11-Desethyl Irinotecan: 10-hydroxycamptothecin is used as the starting material. A [4-(1-piperidino)-1-piperidino]carbonyl moiety is attached to the 10-hydroxyl group of the camptothecin core.
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Selective Ethylation: The resulting 11-Desethyl Irinotecan is then selectively ethylated at the 7-position to produce Irinotecan.
Synthetic workflow for Irinotecan via 11-Desethyl Irinotecan.
Mechanism of Action Context
The primary mechanism of action of Irinotecan is attributed to its active metabolite, SN-38.[4][17] SN-38 is a potent inhibitor of DNA topoisomerase I.[4][9] This enzyme relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[17][18] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[1][17] The collision of the replication fork with this stabilized complex leads to the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]
While the biological activity of 11-Desethyl Irinotecan has not been extensively characterized in publicly available literature, its structural similarity to Irinotecan suggests that it may also possess some level of topoisomerase I inhibitory activity. However, it is generally considered to be significantly less potent than SN-38. Further research is required to quantify its cytotoxic and enzyme-inhibitory effects.
Mechanism of action of Irinotecan's active metabolite, SN-38.
Experimental Protocols
Analytical Detection of Irinotecan and its Metabolites
The quantitative analysis of Irinotecan and its metabolites, including 11-Desethyl Irinotecan, in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection.
Sample Preparation (from Plasma/Serum):
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Thaw frozen plasma or serum samples on ice.
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To 100 µL of the sample, add an internal standard solution (e.g., camptothecin).
-
Precipitate proteins by adding 300 µL of acidified methanol (B129727) or acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic Conditions (General):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific m/z transitions for each analyte and internal standard need to be determined. For 11-Desethyl Irinotecan (C₃₁H₃₄N₄O₆), the protonated molecule [M+H]⁺ would be approximately m/z 559.25.
Conclusion
11-Desethyl Irinotecan holds a unique position in the pharmacology of Irinotecan, being both a product of its metabolism via CYP3A5 and a key intermediate in its chemical synthesis. While its own pharmacological activity is not yet fully elucidated, understanding its formation and chemical properties is crucial for a comprehensive grasp of Irinotecan's disposition in the body and for the optimization of its manufacturing processes. The analytical methods and pathways described herein provide a foundational framework for further investigation into this important, yet under-characterized, molecule. Future research should focus on quantifying the topoisomerase I inhibitory activity and cytotoxicity of 11-Desethyl Irinotecan to fully ascertain its contribution to the overall therapeutic and toxicological profile of Irinotecan.
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